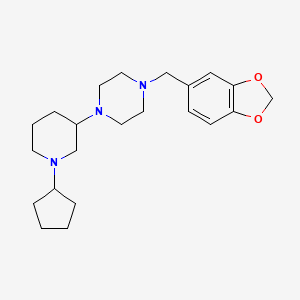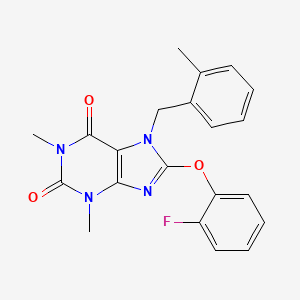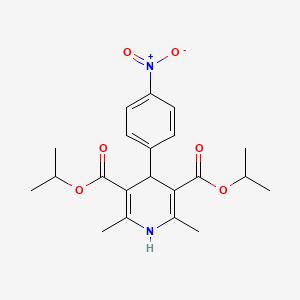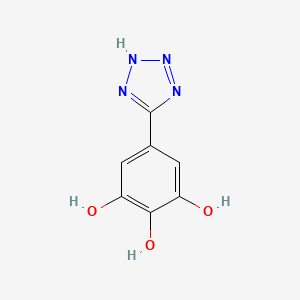
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine, also known as CP 55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a key role in regulating many physiological processes. In
作用機序
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 acts as a potent agonist of the cannabinoid receptors, which are found throughout the body and play a key role in regulating many physiological processes. Specifically, 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 binds to both the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. This binding activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-cancer activity. It has also been shown to have effects on the cardiovascular system, the immune system, and the reproductive system. These effects are mediated by the activation of the cannabinoid receptors and the subsequent modulation of various signaling pathways.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 has several advantages for use in lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized research tool. However, there are also limitations to its use, including its high cost and potential for toxicity at high doses.
将来の方向性
There are many potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940, including its use in the development of new drugs for the treatment of various diseases and disorders. It may also be useful in the study of the cannabinoid receptor system and its role in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 and to explore its limitations and safety profile.
合成法
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the condensation of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 1-cyclopentyl-3-piperidinylmethanamine, followed by cyclization with a Lewis acid catalyst. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and anxiety. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentyl-3-piperidinyl)piperazine 55940 has been used as a research tool to study the cannabinoid receptor system and its role in various physiological processes.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(1-cyclopentylpiperidin-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-2-5-19(4-1)25-9-3-6-20(16-25)24-12-10-23(11-13-24)15-18-7-8-21-22(14-18)27-17-26-21/h7-8,14,19-20H,1-6,9-13,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPOBJUYNQSHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-hydroxy-3-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6054496.png)
![methyl 3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6054502.png)

![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6054524.png)

![1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6054549.png)

![3-methyl-1-phenyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054557.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6054563.png)
![1-[benzyl(methyl)amino]-3-(4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6054576.png)
![2-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6054583.png)


![methyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6054600.png)